9H-pyrimido[4,5-b]indole

Kinase inhibition CK1δ/ε DYRK1A

9H-Pyrimido[4,5-b]indole (CAS 5059-31-4) is a 6,5,6-fused tricyclic heterocycle in which a pyrimidine ring is linearly fused to an indole at the [4,5‑b] orientation. This constitutional isomer is distinguished from its angular [5,4‑b] counterpart by the regiochemistry of the pyrimidine fusion, and it has been specifically highlighted as being of greater pharmacological interest owing to its prevalence in bioactive molecules.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 5059-31-4
Cat. No. B8655721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-pyrimido[4,5-b]indole
CAS5059-31-4
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CN=CN=C3N2
InChIInChI=1S/C10H7N3/c1-2-4-9-7(3-1)8-5-11-6-12-10(8)13-9/h1-6H,(H,11,12,13)
InChIKeyIEJAIKPHVAPFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Pyrimido[4,5-b]indole (CAS 5059-31-4): A Privileged Tricyclic Scaffold for Kinase-Targeted Library Synthesis


9H-Pyrimido[4,5-b]indole (CAS 5059-31-4) is a 6,5,6-fused tricyclic heterocycle in which a pyrimidine ring is linearly fused to an indole at the [4,5‑b] orientation. This constitutional isomer is distinguished from its angular [5,4‑b] counterpart by the regiochemistry of the pyrimidine fusion, and it has been specifically highlighted as being of greater pharmacological interest owing to its prevalence in bioactive molecules [1]. The scaffold serves as the core of numerous ATP‑competitive kinase inhibitors, including dual RET/TRKA inhibitors and nanomolar GSK‑3β inhibitors [2].

Why 9H-Pyrimido[4,5-b]indole Cannot Be Replaced by Its [5,4-b] Isomer in Kinase-Focused Discovery Programs


Although 9H‑pyrimido[5,4‑b]indole and 9H‑pyrimido[4,5‑b]indole share the same molecular formula, their distinct ring‑fusion topologies produce divergent hydrogen‑bonding vectors and electron‑density distributions across the tricyclic plane, directly affecting ATP‑binding pocket complementarity. Direct head‑to‑head kinase profiling of matched 4‑amine derivatives has demonstrated that the [4,5‑b] isomer can yield superior inhibitory potency against clinically relevant kinases such as CK1δ/ε and DYRK1A compared to the [5,4‑b] isomer, especially when a nitro group is present on the indole ring [1]. Consequently, substituting one isomer for the other in a medicinal chemistry campaign carries a quantifiable risk of losing target affinity, altering selectivity profiles, and invalidating established structure‑activity relationships.

Quantitative Differentiation of 9H-Pyrimido[4,5-b]indole versus Its [5,4-b] Isomer: Kinase Inhibition, Synthetic Efficiency, and Pharmacological Precedence


Superior CK1δ/ε and DYRK1A Inhibitory Potency of 8‑Nitro‑pyrimido[4,5‑b]indol‑4‑amines (Series 4) over Matched [5,4‑b] Isomers (Series 2)

In a systematic comparison, 8‑nitro‑5H‑pyrimido[4,5‑b]indol‑4‑amine derivatives (Series 4) were more active against CK1δ/ε and DYRK1A than the corresponding 8‑nitro‑5H‑pyrimido[5,4‑b]indol‑4‑amine isomers (Series 2). The [5,4‑b] series was largely inactive across the kinase panel, with only compound 2a showing a measurable IC₅₀ of 7.6 µM against DYRK1A. In contrast, the [4,5‑b] series retained inhibitory activity, demonstrating that the ring‑fusion orientation is a critical determinant of kinase‑pocket engagement [1].

Kinase inhibition CK1δ/ε DYRK1A Isomer comparison Medicinal chemistry

Submicromolar CK1δ/ε Inhibition Achieved by an Unsubstituted Pyrimido[4,5-b]indole Derivative (3a) Compared to Matched [5,4-b] Analogues

Within the unsubstituted tricyclic series, compound 3a (a 9H‑pyrimido[4,5‑b]indol‑4‑amine) inhibited CK1δ/ε with a submicromolar IC₅₀ of 0.7 µM and maintained micromolar affinity against DYRK1A (IC₅₀ = 3.1 µM). Its direct [5,4‑b] counterpart, compound 1a, showed a similar CK1δ/ε IC₅₀ (0.6 µM for 1d) but the most potent [5,4‑b] derivative (1d) lacked DYRK1A activity, whereas 3a retained dual‑target coverage [1].

CK1δ/ε inhibitor Submicromolar potency Isomer comparison Neurodegenerative disease

Microwave‑Assisted Cyclisation: Faster, Higher‑Yielding Access to 9H‑Pyrimido[4,5‑b]indole Scaffolds Compared to Classical Thermal Methods

The formamide‑mediated cyclisation of cyanoamidine precursors to 9H‑pyrimido[4,5‑b]indol‑4‑amines was achieved under microwave irradiation at 170 °C in sealed vials, providing the target compounds in 72–79 % isolated yield within 30–40 min. This contrasts sharply with classical thermal methods that require 6–20 h and toxic reagents such as POCl₃, and that afford the same scaffolds in lower overall yields [1].

Microwave synthesis Green chemistry Pyrimidoindole Yield optimisation Reaction time

Broader Pharmacological Footprint of the Pyrimido[4,5-b]indole Scaffold Relative to the [5,4-b] Isomer Across Diverse Target Families

A literature survey indicates that the 9H‑pyrimido[4,5‑b]indole scaffold has been successfully elaborated into potent inhibitors of multiple therapeutically relevant targets: DNA gyrase (GP‑1 series, broad‑spectrum antibacterial) [1], dual RET/TRKA kinases [2], thymidylate synthase and VEGFR‑2 (dual antitumor agents) [3], and GSK‑3β (nanomolar inhibitors with neuroprotective properties) [4]. The pyrimido[5,4‑b]indole isomer, by comparison, has a more restricted target‑space footprint, primarily appearing as TLR4 ligands [5].

Kinase inhibitor Antibacterial Thymidylate synthase RET/TRK GSK-3β

High‑Impact Application Scenarios for 9H‑Pyrimido[4,5‑b]indole Based on Verified Differentiation Evidence


Kinase‑Focused Fragment‑Based Drug Discovery Requiring a Conformationally Constrained Adenine Mimic

The [4,5‑b] fusion orients the pyrimidine N1 and N3 atoms to mimic the adenine ring of ATP while the indole NH provides an additional hydrogen‑bond donor. The submicromolar CK1δ/ε and DYRK1A potencies reported for unsubstituted derivative 3a validate this scaffold as a minimal pharmacophore [1]. Screening libraries built on this core can rapidly identify kinase hits without the synthetic burden of late‑stage ring‑fusion decisions.

Multi‑Target Lead Optimisation for Neurodegenerative Disease Programs

Compound 3a’s simultaneous inhibition of CK1δ/ε (IC₅₀ 0.7 µM) and DYRK1A (IC₅₀ 3.1 µM), combined with the known neuroprotective properties of GSK‑3β inhibitors derived from the same scaffold [1][2], makes 9H‑pyrimido[4,5‑b]indole an ideal starting point for polypharmacology strategies in Alzheimer’s disease and related tauopathies.

Rapid Analogue Generation Using Microwave‑Assisted Parallel Synthesis

The validated microwave protocol delivers 4‑amino‑9H‑pyrimido[4,5‑b]indoles in 72–79 % yield within 30–40 min [1], enabling parallel synthesis of focused libraries. This throughput advantage supports iterative medicinal chemistry cycles and reduces the cost per compound in hit‑expansion campaigns.

Antibacterial Lead Discovery Targeting DNA Gyrase ATPase

The GP‑1 series demonstrated broad‑spectrum antibacterial activity against multidrug‑resistant Gram‑negative and Gram‑positive pathogens through ATPase inhibition of DNA gyrase [3]. Pharmaceutical companies can procure 9H‑pyrimido[4,5‑b]indole as a starting material to explore this underexploited antibacterial mechanism.

Quote Request

Request a Quote for 9H-pyrimido[4,5-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.